1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one
Description
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one is a fluorinated aromatic ynone characterized by a propargyl ketone group (prop-2-yn-1-one) and a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. The trifluoromethoxy group is electron-withdrawing, enhancing the electrophilicity of the carbonyl group and influencing both reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAVJNGQAUIBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, targeting specific enzymes or receptors involved in various diseases.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Functional Group Differences: The propargyl ketone (ynone) in the target compound introduces linear geometry and triple-bond reactivity, distinct from the planar enone systems in analogs. This may facilitate cycloaddition reactions (e.g., Huisgen) or serve as a precursor for heterocyclic synthesis .
- Substituent Effects : The trifluoromethoxy group in all analogs enhances metabolic stability and lipophilicity, critical for drug design. However, its meta position in the target compound may alter steric interactions compared to para-substituted derivatives .
Computational and Crystallographic Data
- Electronic Structure: Density functional theory (DFT) studies on enones () suggest that the -OCF₃ group stabilizes the carbonyl group via resonance and inductive effects, reducing the LUMO energy and increasing electrophilicity .
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a phenyl ring, linked to a propynone moiety. This unique structure contributes to its lipophilicity and biological activity. The trifluoromethoxy group is known to enhance the compound's ability to penetrate cell membranes, which is crucial for its biological effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. Preliminary studies suggest it may inhibit certain enzymes involved in cell proliferation and survival.
- Biochemical Pathways : It can influence several biochemical pathways, including signal transduction and gene expression, leading to changes in cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various microbial strains, showing promising results in inhibiting growth.
| Microbial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| E. coli | 15 | 30 |
| S. aureus | 18 | 25 |
| C. albicans | 12 | 35 |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast carcinoma) and HCT-116 (colon carcinoma).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 22 | Induction of apoptosis |
| HCT-116 | 18 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Evaluation of Antimicrobial Effects : Another investigation assessed the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound effectively inhibited bacterial growth, highlighting its potential use in treating infections caused by resistant pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
